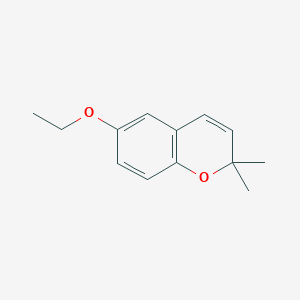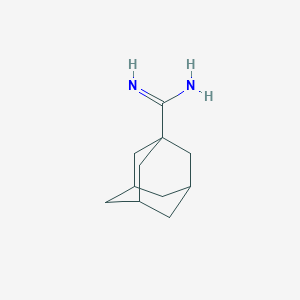
6-Ethoxy-2,2-dimethyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2-dimethyl-2H-chromene, also known as Chromene, is a heterocyclic organic compound that belongs to the class of oxygen-containing heterocycles. Chromene has attracted considerable attention in recent years due to its potential applications in various fields such as medicine, pharmacy, and material science.
Mechanism of Action
6-Ethoxy-2,2-dimethyl-2H-chromene exerts its pharmacological activities through various mechanisms of action. It has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. 6-Ethoxy-2,2-dimethyl-2H-chromene also inhibits the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
6-Ethoxy-2,2-dimethyl-2H-chromene has several advantages for lab experiments. It is a relatively stable compound and can be synthesized through various methods. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively easy to purify and analyze. However, 6-Ethoxy-2,2-dimethyl-2H-chromene has some limitations for lab experiments. It is a relatively expensive compound and may not be easily available. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively insoluble in water, which may limit its applications in aqueous systems.
Future Directions
There are several future directions for the research on 6-Ethoxy-2,2-dimethyl-2H-chromene. One direction is to investigate the structure-activity relationship of 6-Ethoxy-2,2-dimethyl-2H-chromene and its derivatives. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in nanotechnology and biotechnology. 6-Ethoxy-2,2-dimethyl-2H-chromene-based materials may have potential applications in the synthesis of sensors, catalysts, and drug delivery systems. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit neuroprotective effects in animal models of neurodegeneration.
Synthesis Methods
6-Ethoxy-2,2-dimethyl-2H-chromene can be synthesized through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Friedel-Crafts reaction. The Pechmann condensation is the most commonly used method for the synthesis of 6-Ethoxy-2,2-dimethyl-2H-chromene. It involves the reaction between a phenol and a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction between a phenol and an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
Scientific Research Applications
6-Ethoxy-2,2-dimethyl-2H-chromene has been extensively studied for its potential applications in medicine and pharmacy. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been investigated for its potential applications in material science, such as the synthesis of organic light-emitting diodes and organic solar cells.
properties
CAS RN |
180341-24-6 |
|---|---|
Product Name |
6-Ethoxy-2,2-dimethyl-2H-chromene |
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-ethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |
InChI Key |
PLJITTVKPAGWES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
synonyms |
2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)



